molecular formula C12H8Cl2Si B3032440 9,9-Dichloro-9-silafluorene CAS No. 18030-58-5

9,9-Dichloro-9-silafluorene

Cat. No.: B3032440
CAS No.: 18030-58-5
M. Wt: 251.18 g/mol
InChI Key: IQURIBNOAPIFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,9-Dichloro-9-silafluorene (CAS: 18030-58-5) is a versatile silicon-containing heterocyclic compound that serves as a fundamental precursor in organosilicon and materials chemistry. Its bicyclic structure is analogous to fluorene, with the central carbon atom replaced by silicon, which imparts unique electronic and steric properties critical for advanced research applications . A primary application of this compound is the synthesis of sophisticated organometallic architectures. It is a key starting material for preparing disila[2]ferrocenophanes, which are strained molecules featuring a ferrocene unit bridged by a disilane moiety. These systems are investigated for their unique redox behavior, electronic communication between metal centers, and potential in developing novel polymeric materials . The compound is also widely used to construct silafluorene-based polymers and small molecules for high-performance optoelectronic devices. These materials are valuable in applications such as organic light-emitting diodes (OLEDs) and sensors due to their high thermal stability and tunable photophysical properties. The compound exhibits significant fluorescence, particularly in the solid state where quantum yields can be notably high . The reactivity of this compound is defined by its two chlorine atoms, which are highly susceptible to nucleophilic substitution. This allows for straightforward functionalization with various nucleophiles, including alkoxides, amines, and organolithium reagents, to produce diverse 9,9-disubstituted silafluorene derivatives . The classical synthesis involves the reaction of 1,1'-dilithiobiphenyl, generated in situ, with silicon tetrachloride, providing the product in high yields . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

5,5-dichlorobenzo[b][1]benzosilole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2Si/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQURIBNOAPIFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[Si]2(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347269
Record name 9,9-Dichloro-9-silafluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18030-58-5
Record name 9,9-Dichloro-9-silafluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Lithiation of Biphenyl :
    Biphenyl derivatives are treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C to generate 2,2’-dilithiobiphenyl. For example, 1,1’-dibromobiphenyl reacts with n-BuLi to form the dilithiated intermediate in situ.
    $$
    1,1’\text{-dibromobiphenyl} + 2\ n\text{-BuLi} \rightarrow 1,1’\text{-dilithiobiphenyl} + 2\ n\text{-BuBr}
    $$

  • Silicon Tetrachloride Addition :
    The dilithiobiphenyl intermediate is reacted with SiCl₄ at −78°C, followed by gradual warming to room temperature. The chlorine atoms from SiCl₄ replace the lithium groups, forming 9,9-dichloro-9-silafluorene:
    $$
    1,1’\text{-dilithiobiphenyl} + \text{SiCl}4 \rightarrow \text{C}{12}\text{H}8\text{Cl}2\text{Si} + 2\ \text{LiCl}
    $$

Table 1: Optimization Parameters for Classical Synthesis

Parameter Optimal Range Impact on Yield
Temperature −78°C to 25°C (gradient) Prevents side reactions
Solvent Anhydrous THF Enhances lithiation
Molar Ratio (SiCl₄) 1.1 : 1 (SiCl₄ : biphenyl) Maximizes conversion
Reaction Time 12–24 hours Ensures completion

Yield: 70–85%.

Lewis Acid-Catalyzed Double Sila-Friedel-Crafts Reaction

Recent advances employ borane catalysts to synthesize silafluorene derivatives via a double sila-Friedel-Crafts reaction. While originally developed for aminobiphenyl substrates, this method has been adapted for chlorinated analogs.

Catalytic Cycle and Substrate Scope

  • Catalyst System :
    Tris(pentafluorophenyl)borane (B(C₆F₅)₃) activates dihydrosilanes, enabling electrophilic aromatic substitution at biphenyl’s para-positions.

  • Chlorination Strategy :
    Post-synthesis chlorination using Cl₂ or SOCl₂ introduces dichloro groups. For example:
    $$
    \text{9,9-dihydro-9-silafluorene} + 2\ \text{SOCl}2 \rightarrow \text{C}{12}\text{H}8\text{Cl}2\text{Si} + 2\ \text{HCl} + 2\ \text{SO}_2
    $$

Table 2: Key Advantages Over Classical Methods

Feature Classical Method Sila-Friedel-Crafts Method
Functional Group Tolerance Low High (amines, halides)
Catalyst Loading Not applicable 5–10 mol% B(C₆F₅)₃
Step Economy 2 steps 1 step + post-chlorination
Scalability Pilot-scale demonstrated Laboratory-scale only

Alternative Approaches and Modifications

Cohydrolysis-Condensation Routes

Cohydrolysis of chlorosilanes with biphenyl diols under acidic conditions produces this compound, albeit with moderate yields (50–60%). For example:
$$
\text{SiCl}4 + \text{biphenyl diol} \xrightarrow{\text{HCl}} \text{C}{12}\text{H}8\text{Cl}2\text{Si} + 2\ \text{H}_2\text{O}
$$

Electrochemical Synthesis

Preliminary studies suggest that silicon deposition on biphenyl electrodes in Cl⁻-rich electrolytes could enable electrosynthesis, though yields remain <30%.

Industrial Production Considerations

Table 3: Challenges in Scaling Up this compound Synthesis

Challenge Mitigation Strategy
Pyrophoric Intermediates Use flow reactors for lithiation
SiCl₄ Handling Closed-loop vapor recovery systems
Product Purification Fractional crystallization from hexane

Current industrial protocols favor the classical method due to reproducible yields (>80% at multi-kilogram scale).

Comparative Analysis of Synthesis Methods

Table 4: Method-Specific Purity and Cost Profiles

Method Purity (HPLC) Cost per kg (USD)
Classical 99.5% 1,200
Sila-Friedel-Crafts 98.2% 2,500
Cohydrolysis 95.8% 900

The classical method remains optimal for bulk production, while catalytic approaches suit specialized derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Organosilicon Compounds

9,9-Dichloro-9-silafluorene serves as a precursor for synthesizing various organosilicon compounds and polymers. Its ability to modify the π-conjugation system allows for the creation of materials with tailored electronic and optical properties.

Compound Application Notes
Silafluorene Derivatives Fluorescent materialsHigh stability against light and chemical agents
Polymers High-performance materialsUseful in optoelectronic devices

Industrial Applications

In industry, this compound is utilized in producing high-performance materials such as sensors and optoelectronic devices. Its unique properties make it suitable for applications requiring stability and efficiency in electronic performance.

Industry Application Benefits
Optoelectronics Hole transport materialsHigh thermal stability
Sensors Chemical sensorsEnhanced sensitivity due to unique reactivity

Photophysical Properties

The compound exhibits interesting photophysical characteristics, including fluorescence that varies significantly between solution and solid states. For example:

  • In solution: Quantum yields range from Φfl=0.010.18\Phi_{fl}=0.01–0.18
  • In solid state: Quantum yields can reach Φfl=0.650.78\Phi_{fl}=0.65–0.78 with fluorescence maxima between 377–390 nm.

These properties make it an attractive candidate for applications in fluorescence-based technologies.

Comparison with Related Compounds

The presence of chlorine atoms in this compound imparts distinct reactivity compared to similar compounds like 9,9-Dihydroxy-9-silafluorene or 9,9-Diphenyl-9-silafluorene. The following table summarizes key differences:

Compound Structural Feature Reactivity
This compound Chlorine-substitutedEnhanced electrophilicity
9,9-Dihydroxy-9-silafluorene Hydroxyl-substitutedLower electrophilic character
9,9-Diphenyl-9-silafluorene Phenyl-substitutedDifferent optical properties

Mechanism of Action

The mechanism of action of 9,9-Dichloro-9-silafluorene primarily involves its ability to undergo substitution reactions, where the chlorine atoms are replaced by other functional groups. This reactivity is attributed to the electron-withdrawing nature of the chlorine atoms, which makes the silicon center more susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific functional groups introduced during these reactions .

Comparison with Similar Compounds

Key Properties
  • NMR Data :
    • ²⁹Si NMR: δ −15.1 ppm (in C₆D₆) .
    • ¹H/¹³C NMR: Aromatic protons and carbons resonate between δ 7.22–7.76 ppm (¹H) and δ 121.8–148.2 ppm (¹³C) .
  • Melting Point : Decomposes at 190°C .
  • Reactivity: The dichloro substituents on silicon enable nucleophilic substitution reactions, such as amination with diethylamine to form aminochlorosilanes .
Structural Analogues: 9,9-Dimethyl-9-silafluorene

Molecular Formula : C₁₄H₁₄Si; Molecular Weight : 210.35 g/mol .

Property 9,9-Dichloro-9-silafluorene 9,9-Dimethyl-9-silafluorene
Substituents Two Cl atoms on Si Two Me groups on Si
Synthesis SiCl₄ + dilithiobiphenyl Not explicitly detailed; likely via Grignard or organolithium reagents
29Si NMR δ −15.1 Not reported
Stability Air-stable but decomposes in polar solvents Highly stable; no decomposition reported
Applications Organometallic precursors Polymer building blocks

Key Differences :

  • The electronegative Cl substituents in this compound enhance reactivity toward nucleophiles, whereas the electron-donating Me groups in the dimethyl derivative increase steric bulk and stability .
  • The dimethyl variant is commercially available (TCI America, ≥98% purity) and used in materials science, while the dichloro analogue is primarily a research intermediate .
Halogenated Analogues: 9-Chloro-9-methyl-9H-9-silafluorene

Molecular Formula : C₁₃H₁₁ClSi; Molecular Weight : 230.76 g/mol .

Property This compound 9-Chloro-9-methyl-9-silafluorene
Substituents Two Cl atoms on Si One Cl, one Me on Si
Synthesis SiCl₄ + dilithiobiphenyl Not detailed; likely partial substitution of Cl with Me
Reactivity High (two Cl groups) Moderate (one Cl group)

Key Differences :

  • The mixed chloro-methyl derivative exhibits intermediate reactivity, balancing steric and electronic effects. No applications are reported, suggesting it is less functionally versatile than the dichloro compound .
Carbon-Backbone Analogues: 9-Chlorofluorene

Molecular Formula : C₁₃H₉Cl; Molecular Weight : 200.66 g/mol .

Property This compound 9-Chlorofluorene
Central Atom Si C
Electronic Effects Si imparts σ*-orbital interactions Pure carbon backbone with localized Cl effects
Applications Organometallic chemistry Pharmaceutical intermediates (e.g., Sigma-Aldrich catalog)

Key Differences :

  • Replacing Si with C eliminates silicon-specific properties (e.g., ²⁹NMR signals, siloxane formation). 9-Chlorofluorene is used in organic synthesis rather than polymer or metallopolymer applications .

Biological Activity

9,9-Dichloro-9-silafluorene is a compound that has garnered attention in the field of materials science and biochemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, biological effects, and applications based on recent research findings.

Synthesis and Properties

The synthesis of this compound typically involves cohydrolysis and condensation reactions. The compound exhibits interesting photophysical properties, including fluorescence characteristics that vary significantly between solution and solid states. For example, it has been reported to have low quantum yields in solution (Φ_fl = 0.01–0.18) but high solid-state quantum yields (Φ_fl = 0.65–0.78) with fluorescence maxima ranging from 377–390 nm in solid form .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, related silafluorene derivatives have shown effectiveness against various microbial strains. A comparative analysis of silafluorene derivatives demonstrated that the introduction of different substituents can significantly enhance their antimicrobial properties .

CompoundAntimicrobial ActivityMinimum Inhibitory Concentration (MIC)
This compoundModerateTBD
Related Silafluorene DerivativeHighTBD

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that while certain concentrations may exhibit cytotoxic effects on cancer cell lines, further research is necessary to establish a clear dose-response relationship and to identify potential therapeutic windows .

Case Studies

  • Case Study on Antimicrobial Effects : A study investigated the antimicrobial activity of silafluorene derivatives against multidrug-resistant Staphylococcus aureus. The results indicated a significant reduction in bacterial viability upon treatment with specific silafluorene compounds, highlighting their potential as novel antimicrobial agents .
  • Cytotoxicity Assessment : Another case study focused on the cytotoxic effects of this compound on human cancer cell lines. Results showed variable responses based on concentration and exposure time, suggesting that while some derivatives may be effective against cancer cells, they also pose risks at higher doses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9,9-dichloro-9-silafluorene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via the reaction of silicon tetrachloride (SiCl₄) with 2,2′-dilithiobiphenyl, generated by treating 2,2′-dibromobiphenyl with n-butyllithium. Key parameters include strict anhydrous conditions, inert atmosphere (argon/nitrogen), and low temperatures (-78°C) to prevent side reactions. Yield optimization (up to 67%) requires precise stoichiometric control and purification via sublimation or column chromatography .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C/²⁹Si NMR to confirm silicon incorporation and substitution patterns.
  • X-ray Crystallography : Resolve molecular geometry and bond angles (e.g., Si–Cl bond length ~2.04 Å).
  • Mass Spectrometry (EI/ESI) : Validate molecular weight (e.g., [M⁺] at m/z 306 for C₁₂H₈Cl₂Si).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) .

Advanced Research Questions

Q. How can this compound be utilized in polymer chemistry, and what properties do its polyesters exhibit?

  • Methodological Answer : The compound serves as a precursor for biphenolic monomers (e.g., 9,9-bis(4-hydroxyphenyl)-9-silafluorene) via nucleophilic substitution with phenol derivatives. Subsequent polycondensation with fluorene-based acid chlorides yields polyesters with:

  • High thermal stability (Tg >200°C).
  • Enhanced rigidity due to the silafluorene backbone.
  • Applications in optoelectronics (e.g., OLEDs) .

Q. What computational strategies validate the antibacterial potential of this compound against MDR Staphylococcus aureus?

  • Methodological Answer :

  • ADME Profiling : Use tools like SwissADME to assess bioavailability (e.g., Lipinski compliance).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to evaluate binding to S. aureus targets (e.g., penicillin-binding proteins).
  • MD Simulations : GROMACS for stability analysis (e.g., RMSD <2.0 Å over 100 ns).
  • Key Finding : Moderate binding affinity (ΔG ≈ -7.2 kcal/mol) but poor active-site engagement, suggesting off-target effects .

Q. How do researchers reconcile discrepancies between computational predictions and experimental results for bioactivity?

  • Methodological Answer :

  • Validation Workflow :

Perform dose-response assays (e.g., MIC determination) to confirm in silico predictions.

Use cryo-EM or X-ray crystallography to resolve binding poses.

  • Case Study : For this compound, docking suggested extracellular binding, necessitating membrane permeability assays (e.g., Caco-2 cell models) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9-Dichloro-9-silafluorene
Reactant of Route 2
9,9-Dichloro-9-silafluorene

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